![molecular formula C24H22O6 B14478767 Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate CAS No. 66012-49-5](/img/structure/B14478767.png)
Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate is an organic compound with a complex structure that includes two ester groups attached to a central phenylene ring via methyleneoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate typically involves the esterification of 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methyleneoxy linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Hydrolysis: 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate exerts its effects depends on the specific application. In drug delivery, for example, the ester groups may undergo hydrolysis in the body to release the active drug. The methyleneoxy linkages can interact with various molecular targets, influencing the compound’s behavior and efficacy.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate
- Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate
Uniqueness
Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate is unique due to its specific structural features, such as the methyleneoxy linkages and the ester groups attached to the central phenylene ring. These features confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
66012-49-5 |
|---|---|
Molecular Formula |
C24H22O6 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl 2-[[4-[(2-methoxycarbonylphenoxy)methyl]phenyl]methoxy]benzoate |
InChI |
InChI=1S/C24H22O6/c1-27-23(25)19-7-3-5-9-21(19)29-15-17-11-13-18(14-12-17)16-30-22-10-6-4-8-20(22)24(26)28-2/h3-14H,15-16H2,1-2H3 |
InChI Key |
PVOFWKCSYMMMRF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)COC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)
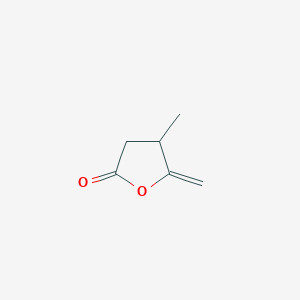
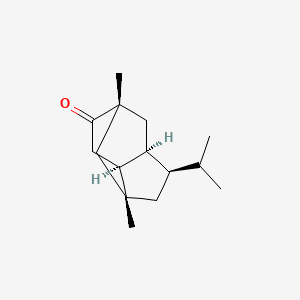

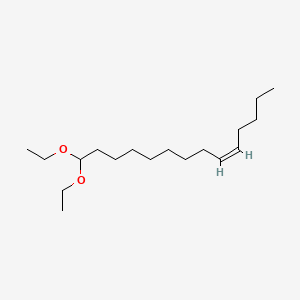
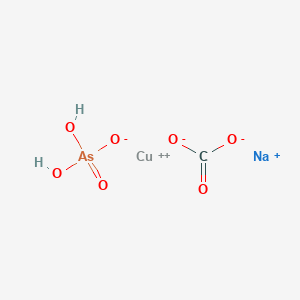
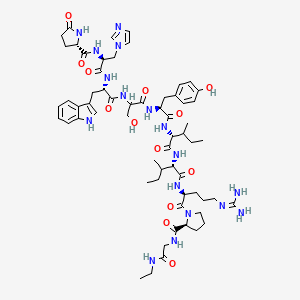
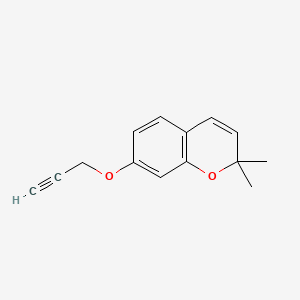

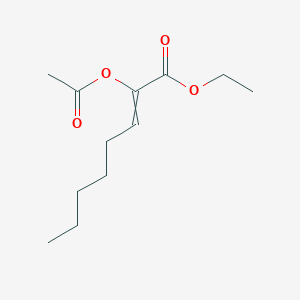
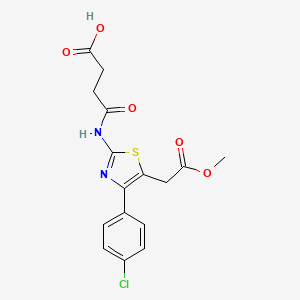
![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)
